![molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9](/img/structure/B1282547.png)

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Vue d'ensemble

Description

Synthesis Analysis

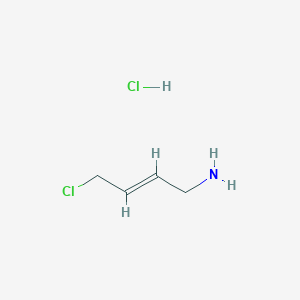

The synthesis of various bicyclic compounds related to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been explored through different synthetic routes. For instance, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared using a regio- and diastereoselective condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by iodolactonization . Another related compound, N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one, was synthesized from methyl 4-bromocrotonate through a sequence involving sodium sulfide, benzylamine, and Dieckmann condensation . Additionally, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and derivatives were prepared via a Mannich type condensation, followed by Wolff-Kishner reduction and Grignard addition .

Molecular Structure Analysis

Conformational studies on these bicyclic systems were performed using 1H and 13C NMR spectroscopy, and the molecular structure was further elucidated through single-crystal X-ray diffraction analysis. For example, the X-ray analysis of a sulfur-containing bicyclic ketone revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring . This detailed structural information is crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of these bicyclic compounds has been investigated through various chemical reactions. Symmetrically substituted aryl Grignard reagents were added to the carbonyl group at C-9 in 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, resulting in tertiary alcohols with the aryl group "syn" to the oxygen atom in the ring . The coordination of the Grignard reagent with the oxygen or sulfur atom in the bicyclic system is a key step in the reaction mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The solid-state conformation affects the reactivity, as seen in the chair-chair form of the oxygen-containing alcohol and the chair-boat form of the sulfur-containing alcohol . The spectral properties, such as NMR chemical shifts, provide insight into the electronic environment of the atoms within the molecule and are indicative of the molecular conformation .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized using methods such as Dieckmann condensation and reactions involving sodium sulfide, benzylamine, and methyl 4-bromocrotonate (Ho & Lin, 1997).

- Spectral and Chemical Properties : These compounds exhibit unique spectral properties, which are valuable for scientific research in fields like organic chemistry and materials science (Ho & Lin, 1997).

Stereochemistry and Conformational Studies

- Structural Analysis : X-ray diffraction and NMR spectroscopy have been utilized to study the structure and conformation of these compounds. For example, 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exhibits a chair-chair form in solid state (Tran et al., 2007).

- Conformational Behavior : Studies indicate that these compounds predominantly exist in double chair conformations in solutions, with equatorial orientation of substituents being favored (Klepikova et al., 2003).

Safety And Hazards

The safety information for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Propriétés

IUPAC Name |

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLWALHBEBMXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(C2=O)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547652 | |

| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

CAS RN |

77716-01-9 | |

| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)